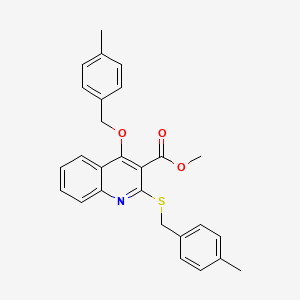

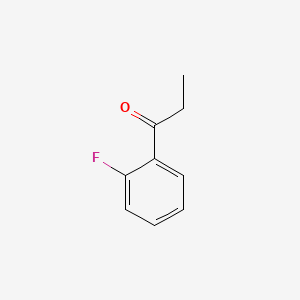

![molecular formula C11H13NO4S B2696083 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid CAS No. 338953-84-7](/img/structure/B2696083.png)

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid, also known as Meldonium, is a synthetic compound that was first developed in the 1970s in Latvia. It is a structural analog of gamma-butyrobetaine, a precursor to carnitine, which plays a crucial role in energy metabolism. Meldonium has gained attention in recent years due to its potential use as a performance-enhancing drug in sports. However, beyond its controversial use in athletics, Meldonium has shown promise in scientific research for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Sulfur-Containing Compound Synthesis and Characterization

Research on sulfur-containing compounds, such as sulfur-promoted oxidative condensation reactions and sulfur-containing amino acids, highlights the significance of sulfur in creating compounds with potential applications in materials science, pharmacology, and biochemistry. For example, sulfur-promoted decarboxylative sulfurative reactions have been explored for synthesizing hexabenzylidyne tetrasulfides, demonstrating the utility of sulfur in facilitating complex molecular formations (T. Nguyen & P. Retailleau, 2018). Similarly, sulfur-containing amino acids like methionine and cysteine play crucial roles in biological systems, influencing protein synthesis and function, which could imply relevance in studying 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid for understanding protein interactions and modifications (J. Brosnan & M. Brosnan, 2006).

Photopolymerization and Material Science

Sulfur-containing carboxylic acids have been investigated as electron donors in photoinduced free-radical polymerizations, showcasing the potential of sulfur compounds in developing new materials with specific properties like enhanced polymerization rates and initiation yields. This area of research could be relevant to understanding the applications of 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid in material science and polymer chemistry (A. Wrzyszczyński et al., 2000).

Surfactants and Detergent Chemistry

The synthesis of dianionic-headed surfactants, such as 4-sulfoalkanoic acids, points to the importance of sulfur-containing compounds in creating substances with applications in surfactants and detergent chemistry. These compounds exhibit functionalities that are crucial for applications requiring amphiphilic properties, indicating potential research and application areas for 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid in developing new surfactants (Jianhui Jiang & Jiaxi Xu, 2017).

Redox Regulation and Biochemical Significance

Sulfenic acids, formed from the oxidation of thiols, play a critical role in redox regulation and signaling in biological systems. Research on protein sulfenation as a redox sensor reveals the intricate balance of oxidative and reductive processes in cellular environments, highlighting the potential biochemical significance of sulfur-containing compounds like 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid in studying cellular redox states and protein function modulation (Rebecca Charles et al., 2007).

Propiedades

IUPAC Name |

2-[2-(4-methylanilino)-2-oxoethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVTVOBECGPKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)